molecular formula C14H26BNO4 B2538681 tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate CAS No. 2304635-53-6

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate

Cat. No.: B2538681
CAS No.: 2304635-53-6
M. Wt: 283.18
InChI Key: OGIREDKIFYTFOQ-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate: is a chemical compound that belongs to the class of boronic acids and their derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate typically involves the reaction of azetidine-1-carboxylic acid with a boronic acid derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a coupling reagent like 1,1'-bis(diphenylphosphino)ferrocene (dppf) palladium(II) chloride.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise control over temperature, pressure, and reagent concentrations. The process involves continuous monitoring to ensure the purity and yield of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce the boronic ester group.

  • Substitution: Substitution reactions are common, where the boronic ester group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation: Boronic acids, boronic esters, and their derivatives.

  • Reduction: Reduced boronic esters and boronic acids.

  • Substitution: A wide range of functionalized boronic esters and acids.

Scientific Research Applications

Chemistry: In organic chemistry, tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate is used as a building block for the synthesis of complex molecules. Its boronic ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the construction of biaryls and other complex organic structures.

Biology: The compound finds applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its boronic ester group can interact with biological targets, making it a valuable tool in drug discovery and development.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its use in the treatment of various diseases, including cancer and inflammatory disorders.

Industry: The compound is also used in material science for the development of advanced materials with specific properties. Its ability to form stable complexes with metals makes it useful in the creation of new materials with unique characteristics.

Mechanism of Action

The mechanism by which tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate exerts its effects involves its interaction with molecular targets. The boronic ester group can form reversible covalent bonds with amino acids in enzymes, leading to inhibition or modulation of enzyme activity. The specific pathways involved depend on the biological target and the desired therapeutic outcome.

Comparison with Similar Compounds

  • Tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

  • Tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

  • Tert-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate

Uniqueness: Tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate stands out due to its unique structural features, particularly the azetidine ring, which imparts distinct chemical and biological properties compared to other boronic esters. Its versatility in synthetic applications and potential therapeutic uses make it a valuable compound in scientific research.

Properties

IUPAC Name

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26BNO4/c1-12(2,3)18-11(17)16-8-10(9-16)15-19-13(4,5)14(6,7)20-15/h10H,8-9H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIREDKIFYTFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2304635-53-6
Record name tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate
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